N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
CAS No.: 2549065-30-5
Cat. No.: VC11834144
Molecular Formula: C19H21N7O2S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549065-30-5 |
|---|---|
| Molecular Formula | C19H21N7O2S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
| Standard InChI | InChI=1S/C19H21N7O2S/c1-24(19-14-5-3-4-6-16(14)29(27,28)23-19)13-7-9-26(10-8-13)18-15-11-22-25(2)17(15)20-12-21-18/h3-6,11-13H,7-10H2,1-2H3 |
| Standard InChI Key | QTNUUJHXIATWCD-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its role in kinase inhibition and nucleotide mimicry. Attached to this core is a piperidin-4-yl group at position 4, which is further substituted with an N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine moiety. The benzothiazole ring is sulfonated at the 1-position, contributing to its electron-withdrawing properties and potential metabolic stability .
Key Functional Groups
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Pyrazolo[3,4-d]pyrimidine: A fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7, enabling hydrogen bonding and π-stacking interactions with biological targets.
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Piperidine: A six-membered amine ring that enhances solubility and facilitates conformational flexibility.
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1,1-Dioxo-1,2-benzothiazole: A sulfone-containing heterocycle associated with anti-inflammatory and anticancer activities.
The IUPAC name reflects these components systematically, ensuring precise identification .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, analogous routes for pyrazolo[3,4-d]pyrimidine derivatives suggest a multi-step approach:
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Core Formation: Cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with a β-ketoester to yield the pyrazolo[3,4-d]pyrimidine scaffold .
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Piperidine Substitution: Nucleophilic substitution at position 4 of the pyrimidine using 4-aminopiperidine, followed by N-methylation.
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Benzothiazole Coupling: Suzuki-Miyaura coupling or Ullmann reaction to attach the sulfonated benzothiazole moiety.
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs exclusively at position 4 of the pyrazolo[3,4-d]pyrimidine.
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Sulfonation Stability: The 1,1-dioxo group on the benzothiazole may require protective strategies during coupling.
ADMET Profiles
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Absorption: High logP (~3.5) suggests moderate permeability.
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Metabolism: Sulfone groups may reduce CYP450-mediated oxidation.
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Toxicity: Benzothiazoles are associated with hepatotoxicity at high doses.
Patent Landscape and Therapeutic Applications
Relevant Claims from US7452880B2
The patent "Substituted pyrazolo[3,4-d]pyrimidines and methods of using the same" discloses compounds with structural similarities, emphasizing their utility in:
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Oncology: Targeting tyrosine kinases in breast and lung cancers.
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Inflammation: Suppressing cytokine signaling in autoimmune diseases .
Key Derivatives and Activities
| Derivative Structure | Activity (IC₅₀) |
|---|---|
| 6-(2,4-Difluorophenoxy)-3-(4-fluorophenyl) | JAK2: 15 nM |
| 3-(4-Methoxyphenyl)-6-(2-chlorophenoxy) | EGFR: 50 nM |
Future Directions and Challenges
Research Gaps
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In Vivo Efficacy: No pharmacokinetic data exists for this specific compound.
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Selectivity: Off-target effects on related kinases (e.g., JAK3) remain uncharacterized.
Industrial Applications
Potential development as a dual JAK2/EGFR inhibitor for combination therapies in oncology.
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